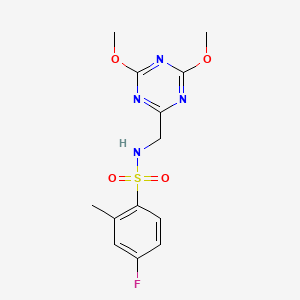
N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-4-氟-2-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is related to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This compound is used as a condensing agent for certain transformations, such as the condensation of carboxylic acids and amines to the corresponding amides .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, related compounds such as 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives have been synthesized and applied in solution peptide synthesis .Chemical Reactions Analysis
The related compound, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, is used in the condensation of carboxylic acids and amines to the corresponding amides .Physical And Chemical Properties Analysis
The related compound, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate, is a solid at 20 degrees Celsius .作用机制
DMTMM acts as a coupling agent by activating carboxylic acid groups in biomolecules. It forms an active ester intermediate that reacts with the amino group of the other molecule, resulting in the formation of a peptide bond. DMTMM is highly efficient in this process and has been shown to produce high yields of reaction products.
Biochemical and Physiological Effects:
DMTMM does not have any known biochemical or physiological effects. It is a synthetic reagent that is used in organic synthesis and does not interact with biological systems.
实验室实验的优点和局限性
DMTMM has several advantages in lab experiments. It is easy to use and produces high yields of reaction products. It is also highly efficient in coupling reactions, making it a popular choice for the synthesis of peptides and nucleotides. However, DMTMM has some limitations. It is sensitive to moisture and should be stored in a dry environment. It can also be expensive, which may limit its use in some labs.
未来方向
There are several future directions for the use of DMTMM in scientific research. One area of interest is the synthesis of novel peptides and nucleotides for use in drug discovery. DMTMM could also be used in the synthesis of small molecule inhibitors for the treatment of diseases such as cancer and Alzheimer's. Additionally, DMTMM could be used in the synthesis of new materials with unique properties for use in fields such as electronics and energy. Overall, DMTMM has a bright future in scientific research and will continue to be a valuable tool for organic synthesis.
合成方法
DMTMM can be synthesized through a simple reaction between 4-fluoro-2-methylbenzenesulfonyl chloride and 4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces DMTMM as a white crystalline solid in high yield.
科学研究应用
羧甲基纤维素薄膜的交联剂在食品包装中的应用
酰胺化和酯化反应
糖苷化
膦酰化方法
纤维素酯化
生物基紫外线阻隔薄膜
总之,N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-4-氟-2-甲基苯磺酰胺,特别是 DMTMM,在不同的科学领域发挥着至关重要的作用,从有机合成到可持续材料。其多功能性使其成为进一步探索和开发的令人兴奋的化合物。 🌟
安全和危害
属性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O4S/c1-8-6-9(14)4-5-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLHIMEYYJXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

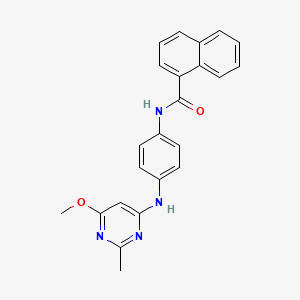
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2483069.png)
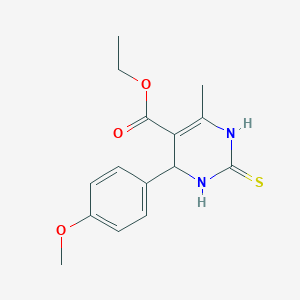
![[1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2483073.png)

![2-Chloro-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]acetamide](/img/structure/B2483075.png)
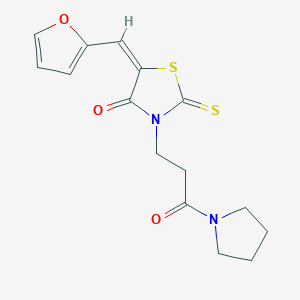
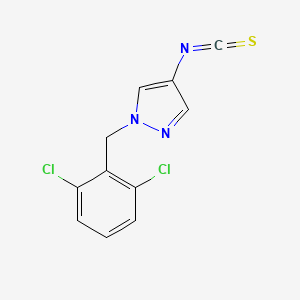
![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)
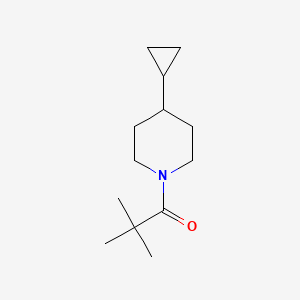
![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)
![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)